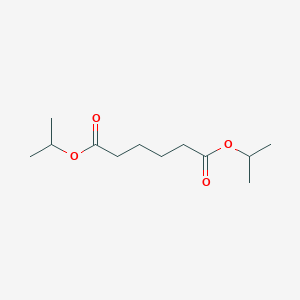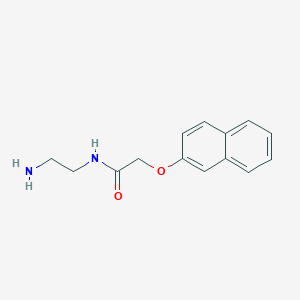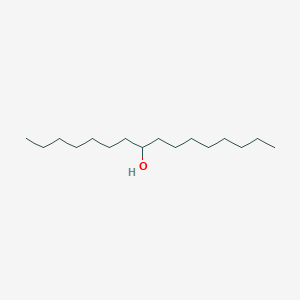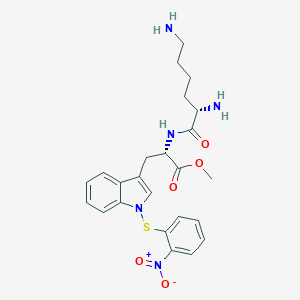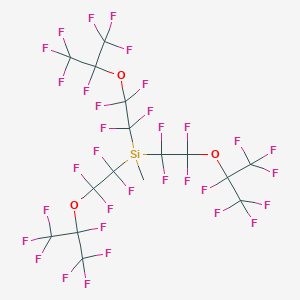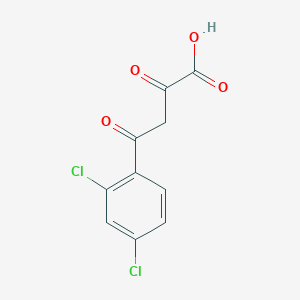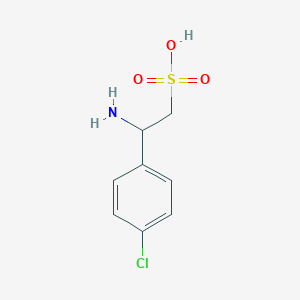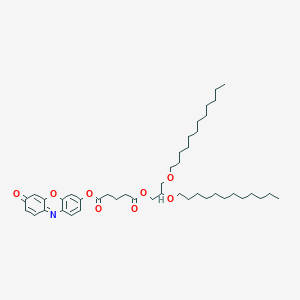
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate, also known as TTNM, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. TTNM is a derivative of coumarin, a natural compound found in many plants, and is synthesized using a multi-step process that involves the reaction of various chemical reagents.
Wirkmechanismus
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate works by reacting with ROS to produce a fluorescent product that can be detected using fluorescence microscopy. The mechanism of action of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate is based on the ability of ROS to oxidize the nitro group on the phenol ring, leading to the formation of a highly fluorescent compound.
Biochemical and Physiological Effects
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate has been shown to have a minimal effect on the biochemical and physiological processes of living cells, making it a safe and reliable tool for studying ROS in living systems. The compound has been extensively tested in vitro and in vivo, and no significant toxicity or adverse effects have been reported.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate is its high selectivity and sensitivity for ROS detection. The compound is also easy to use and does not require any specialized equipment or expertise. However, 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate has some limitations, including its limited stability in aqueous solutions, which can affect its performance in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate in scientific research. One potential application is in the development of new therapies for diseases that are associated with ROS, such as cancer and neurodegenerative diseases. 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate could also be used to study the role of ROS in aging and other physiological processes. Another potential direction is the development of new fluorescent probes based on the structure of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate, which could have improved selectivity and sensitivity for ROS detection.
Conclusion
In conclusion, 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate is a synthetic compound that has significant potential for scientific research applications, particularly in the study of ROS in living cells. The compound is easy to use, safe, and reliable, making it a valuable tool for researchers in various fields. With further research and development, 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate could have numerous applications in the development of new therapies and the study of various physiological processes.
Synthesemethoden
The synthesis of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate involves several steps, including the reaction between 4-nitrophenol and 2-bromoacetophenone, followed by the reaction between the resulting compound and 2,5,7,8-tetramethylchroman-6-one. The final step involves the acetylation of the resulting compound to produce 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. The ability of 2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate to selectively detect ROS in living cells makes it a valuable tool for studying the role of ROS in these processes.
Eigenschaften
CAS-Nummer |
107188-34-1 |
|---|---|
Produktname |
2,5,7,8-Tetramethyl-2-(4-nitrophenoxymethyl)-4-oxochroman-6-YL acetate |
Molekularformel |
C22H23NO7 |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
[2,5,7,8-tetramethyl-2-[(4-nitrophenoxy)methyl]-4-oxo-3H-chromen-6-yl] acetate |
InChI |
InChI=1S/C22H23NO7/c1-12-13(2)21-19(14(3)20(12)29-15(4)24)18(25)10-22(5,30-21)11-28-17-8-6-16(7-9-17)23(26)27/h6-9H,10-11H2,1-5H3 |
InChI-Schlüssel |
NENODCSJTNNDKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)[N+](=O)[O-])C)OC(=O)C)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)[N+](=O)[O-])C)OC(=O)C)C |
Synonyme |
2,5,7,8-TETRAMETHYL-2-(4-NITROPHENOXYMETHYL)-4-OXOCHROMAN-6-YL ACETATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



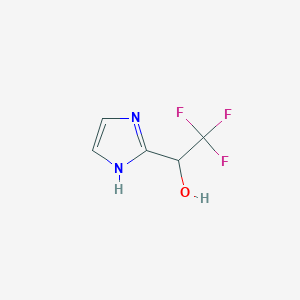
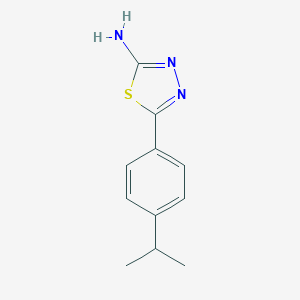
![Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester](/img/structure/B33862.png)


